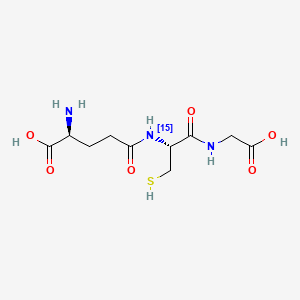

L-Glutathione reduced-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an endogenous antioxidant that scavenges oxygen free radicals, playing a crucial role in maintaining cellular redox homeostasis . The 15N labeling allows for its use in various scientific research applications, particularly in tracing and quantifying biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Glutathione reduced-15N is synthesized through a series of enzymatic reactions involving the amino acids L-glutamate, L-cysteine, and glycine. The synthesis process includes the following steps :

Formation of γ-glutamyl cysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of ATP.

Formation of L-Glutathione: Glutathione synthetase then forms a peptide bond between γ-glutamyl cysteine and glycine, resulting in L-Glutathione by hydrolyzing another molecule of ATP.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are optimized to produce high yields of L-Glutathione, which is then labeled with 15N through isotopic enrichment techniques .

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutathione reduced-15N undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form glutathione disulfide (GSSG).

Reduction: Glutathione reductase catalyzes the reduction of GSSG back to L-Glutathione.

Conjugation: It can conjugate with various electrophilic compounds through the action of glutathione S-transferases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.

Reduction: NADPH as a reducing agent in the presence of glutathione reductase.

Conjugation: Various electrophiles in the presence of glutathione S-transferases.

Major Products

Oxidation: Glutathione disulfide (GSSG).

Reduction: L-Glutathione.

Conjugation: Glutathione conjugates with various electrophiles.

Applications De Recherche Scientifique

L-Glutathione reduced-15N has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studying redox reactions and metabolic pathways.

Biology: Investigates cellular redox homeostasis and oxidative stress responses.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its antioxidant properties.

Mécanisme D'action

L-Glutathione reduced-15N exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and maintains cellular redox balance. The key molecular targets and pathways involved include :

Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide to water, using L-Glutathione as a substrate.

Glutathione Reductase: Reduces glutathione disulfide back to L-Glutathione using NADPH.

Glutathione S-Transferases: Catalyzes the conjugation of L-Glutathione with electrophilic compounds, aiding in detoxification.

Comparaison Avec Des Composés Similaires

L-Glutathione reduced-15N can be compared with other similar compounds such as:

L-Glutathione reduced-13C2,15N: Another isotope-labeled form of L-Glutathione, labeled with both 13C and 15N.

L-Glutathione reduced: The non-labeled form, which is widely used as an antioxidant in various biological systems.

Uniqueness

The uniqueness of this compound lies in its 15N labeling, which allows for precise tracing and quantification in biochemical studies. This makes it particularly valuable in research applications where understanding the dynamics of glutathione metabolism is crucial .

Propriétés

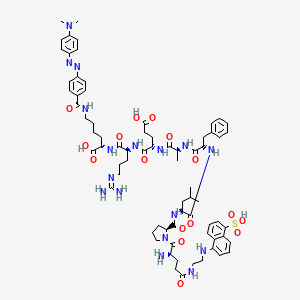

Formule moléculaire |

C10H17N3O6S |

|---|---|

Poids moléculaire |

308.32 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |

Clé InChI |

RWSXRVCMGQZWBV-ZLWFVQENSA-N |

SMILES isomérique |

C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)